molecular formula C12H10BrNO4 B11791547 Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11791547
M. Wt: 312.12 g/mol
InChI Key: IUFUACPESDGKRB-UHFFFAOYSA-N
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Description

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • Methyl 2-bromobenzoate
  • Methyl 3-bromobenzoate

Uniqueness

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the isoxazole ring with the benzoate moiety enhances its potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

IUFUACPESDGKRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

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